(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid (1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid Precursor for PET tracer [11C]-PE2I
Brand Name: Vulcanchem
CAS No.: 311351-26-5
VCID: VC0149634
InChI: InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1
SMILES: CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI
Molecular Formula: C18H22INO2
Molecular Weight: 411.29

(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

CAS No.: 311351-26-5

Cat. No.: VC0149634

Molecular Formula: C18H22INO2

Molecular Weight: 411.29

Purity: >98%

* For research use only. Not for human or veterinary use.

(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid - 311351-26-5

Specification

Description Precursor for PET tracer [11C]-PE2I
CAS No. 311351-26-5
Molecular Formula C18H22INO2
Molecular Weight 411.29
IUPAC Name (1R,2S,3S,5S)-8-(3-iodoprop-2-enyl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Standard InChI InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/t14-,15+,16+,17-/m0/s1
SMILES CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator